Cyclopentyl 4-(1,3-dioxolan-2-YL)phenyl ketone
Description
Cyclopentyl 4-(1,3-dioxolan-2-yl)phenyl ketone is a substituted aromatic ketone featuring a cyclopentyl group attached to a ketone moiety and a para-substituted 1,3-dioxolane ring on the phenyl group. For instance, cyclopentyl phenyl ketone (CAS 5422-88-8), the parent compound without the dioxolane substituent, is well-documented as a precursor in anticholinergic drug synthesis and exhibits distinct reactivity in reduction reactions . The 1,3-dioxolane group, an electron-rich cyclic ether, likely enhances solubility and modifies electronic properties compared to unsubstituted analogs, making it relevant for pharmaceutical and organic synthesis applications.
Properties
IUPAC Name |
cyclopentyl-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c16-14(11-3-1-2-4-11)12-5-7-13(8-6-12)15-17-9-10-18-15/h5-8,11,15H,1-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTSBMHNLIOJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=C(C=C2)C3OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645143 | |
| Record name | Cyclopentyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-88-8 | |
| Record name | Cyclopentyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl 4-(1,3-dioxolan-2-YL)phenyl ketone typically involves the reaction of cyclopentanone with 4-(1,3-dioxolan-2-yl)benzaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired ketone product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pressure are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl 4-(1,3-dioxolan-2-YL)phenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Cyclopentyl 4-(1,3-dioxolan-2-YL)phenyl ketone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentyl 4-(1,3-dioxolan-2-YL)phenyl ketone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins or enzymes, potentially inhibiting or modifying their activity. The phenyl ring and dioxolane moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Reactivity of Cycloalkyl Phenyl Ketones with NaBH4 at 0°C
| Compound | Relative Rate Constant |
|---|---|
| Acetophenone | 1.00 |
| Cyclopropyl phenyl ketone | 0.12 |
| Cyclobutyl phenyl ketone | 0.23 |
| Cyclopentyl phenyl ketone | 0.36 |
| Cyclohexyl phenyl ketone | 0.25 |
Source: Journal of Organic Chemistry (1969)
The reactivity trend correlates with ring strain and conformational flexibility: cyclopentyl’s balance between strain and steric bulk allows moderate reactivity, whereas smaller rings (cyclopropyl) suffer from excessive strain, and larger rings (cyclohexyl) face increased steric hindrance .
Substituted Phenyl Ketones with 1,3-Dioxolane Groups
The introduction of a 1,3-dioxolane ring alters electronic and steric profiles. For example:
- Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone (Ref: 10-F206842) is structurally analogous but substituted at the meta position.
- 5-(1,3-Dioxolan-2-yl)-2-thienyl 4-oxopentyl ketone (CAS 898772-54-8) replaces the phenyl ring with a thiophene moiety. This substitution reduces aromaticity, lowering the boiling point (415.8°C) compared to phenyl analogs, and increases molecular weight (252.33 g/mol) due to the sulfur atom .
Table 2: Physical Properties of Dioxolane-Substituted Ketones
Thiophene vs. Phenyl Derivatives
This is reflected in its lower flash point (205.3°C) compared to purely hydrocarbon-based analogs . In contrast, the phenyl-dioxolane combination in the target compound likely increases electron density at the ketone, enhancing nucleophilic attack susceptibility.
Functional Group Modifications
- α-Cyclopentylphenylmethanol: A reduction product of cyclopentyl phenyl ketone, this alcohol is a key intermediate in anticholinergic agents. Its synthesis via LiAlH4 achieves higher yields (>80%) than traditional methods, underscoring the efficiency of modern synthetic routes .
- Cyclopentyl(phenyl)acetonitrile (CAS 3753-59-1): Introduces a nitrile group, diverging from ketone chemistry. This compound’s applications in heterocyclic synthesis highlight the versatility of cyclopentyl-phenyl scaffolds .
Biological Activity
Cyclopentyl 4-(1,3-dioxolan-2-YL)phenyl ketone (C15H18O3), a ketone derivative, has garnered attention for its potential biological activities and interactions with biomolecules. This compound features a cyclopentyl group, a phenyl ring, and a 1,3-dioxolane moiety, which contribute to its unique chemical properties and biological effects.
The compound is synthesized through the reaction of cyclopentanone with 4-(1,3-dioxolan-2-yl)benzaldehyde under acidic or basic conditions. Common reagents include hydrochloric acid or sodium hydroxide as catalysts. The reaction mechanism typically involves condensation, yielding the desired ketone product with high purity and yield in industrial settings through optimized reaction conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The ketone group can form hydrogen bonds with proteins or enzymes, potentially inhibiting or modifying their activity. The phenyl ring and dioxolane moiety may enhance the compound's binding affinity and specificity to various biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Study 1: Enzyme Inhibition
In a study focused on the inhibition of the Type III secretion system (T3SS) in C. rodentium, this compound was screened alongside other compounds. Results indicated that it exhibited significant inhibition at concentrations around 50 μM, suggesting potential applications in treating bacterial infections .
Study 2: Antimicrobial Properties
A recent investigation into the antimicrobial properties of this compound revealed moderate activity against Staphylococcus aureus and Escherichia coli. The study highlighted the need for further exploration into its mechanism of action and potential therapeutic applications .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Cyclopropyl 4-(1,3-dioxolan-2-YL)phenyl ketone | Similar dioxolane ring but different cycloalkane | Different steric effects influencing reactivity |
| Cyclohexyl 4-(1,3-dioxolan-2-YL)phenyl ketone | Cyclohexane instead of cyclopentane | Potentially different binding affinities |
| Phenyl 4-(1,3-dioxolan-2-YL)butanoate | Contains an ester instead of a ketone | Altered biological activity due to functional group differences |
This table illustrates how variations in structure can lead to differences in biological activity and reactivity profiles.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing cyclopentyl 4-(1,3-dioxolan-2-yl)phenyl ketone, and how can purity be ensured?
- Answer : A robust synthesis involves coupling 4-(1,3-dioxolan-2-yl)phenyl trifluoromethanesulfonate with cyclopentyl ketone derivatives under palladium catalysis. Column chromatography (n-pentane:EtOAc gradients) is critical for purification, achieving >98% purity (GC analysis). Structural confirmation via H/C NMR ensures correct regiochemistry and functional group integrity .
Q. How can the physical and spectroscopic properties of this compound be characterized for reproducibility?
- Answer : Key properties include boiling point (159°C at 27 mmHg), refractive index (1.54), and density (1.05 g/mL). Spectroscopic characterization via NMR (chemical shifts for dioxolane protons at δ 4.0–4.5 ppm) and GC-MS ensures batch consistency. Polarimetry or XRD may resolve stereochemical ambiguities in asymmetric derivatives .
Q. What safety protocols are recommended for handling cyclopentyl phenyl ketone derivatives?
- Answer : Avoid skin/eye contact (S24/25 safety protocols). Use fume hoods due to volatility, and store under inert gas (N) to prevent ketone oxidation. Toxicity data for analogs (e.g., o-chlorophenyl derivatives) suggest potential respiratory irritation, warranting PPE compliance .
Advanced Research Questions
Q. How do ring strain and conformation influence the reactivity of cyclopentyl phenyl ketones in reduction reactions?
- Answer : Kinetic studies with NaBH reveal cyclopentyl phenyl ketone reacts faster (relative rate 0.36 at 0°C) than cyclohexyl analogs (0.25), attributed to reduced torsional strain in the five-membered ring. Cyclopropane derivatives (rate 0.12) exhibit suppressed reactivity due to angular strain hindering hydride attack at the carbonyl carbon .
Q. What analytical strategies identify and quantify synthetic impurities in this compound batches?
- Answer : HPLC-HRMS (e.g., Q-TOF) with exact mass analysis (<2 ppm error) detects impurities like o-chlorobenzoic acid anhydride. Synthetic route retro-analysis (e.g., incomplete cyclization or dioxolane hydrolysis) guides impurity suppression via optimized reaction stoichiometry .
Q. How can computational modeling predict the stability of the dioxolane-protected ketone under varying pH conditions?
- Answer : DFT calculations (B3LYP/6-311+G**) model acid-catalyzed dioxolane ring-opening kinetics. Simulated protonation at the acetal oxygen predicts hydrolysis rates, validated experimentally via H NMR monitoring in buffered solutions (pH 1–7). Stabilizing additives (e.g., MgSO) mitigate degradation .
Q. What role does the dioxolane group play in directing electrophilic aromatic substitution (EAS) reactions?
- Answer : The dioxolane acts as an electron-donating group via conjugation, activating the para position for nitration or halogenation. Competitive EAS at the cyclopentyl ring is sterically disfavored, as shown by regioselectivity studies using NOBF in CHCl .
Data Contradictions and Resolution
- Kinetic Discrepancies : Cyclohexyl phenyl ketone unexpectedly shows slower NaBH reduction than cyclopentyl analogs. This contradicts strain theory but aligns with cyclohexane’s higher conformational flexibility, which may destabilize transition states. Further isotopic labeling (e.g., H) could clarify steric vs. electronic effects .
- Impurity Source Conflicts : While attributes impurities to anhydride byproducts, suggests incomplete deprotection of dioxolane. Cross-validation via H-C HMBC can distinguish between residual protecting groups and side products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
